REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:14]#N)[C:10]([O:12][CH3:13])=[O:11])=[C:5]([N+:16]([O-:18])=[O:17])[CH:4]=1.[CH3:19][OH:20].C1(C)C=CC=CC=1.Cl.[OH2:29]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:14]([O:20][CH3:19])=[O:29])[C:10]([O:12][CH3:13])=[O:11])=[C:5]([N+:16]([O-:18])=[O:17])[CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 4 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 80 mL Fischer-Porter® bottle (Fischer-Porter Co., Warminster, Pa.) equipped with a gas pressure head and a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
CUSTOM
|
Details
|
The toluene layer was separated
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |